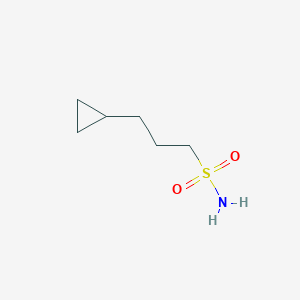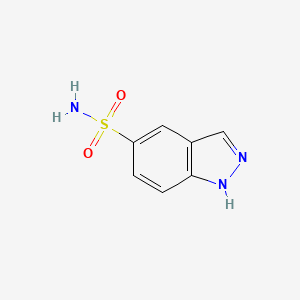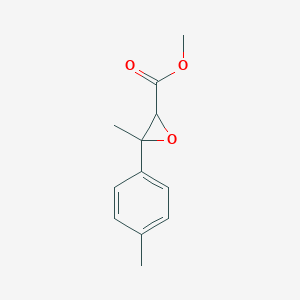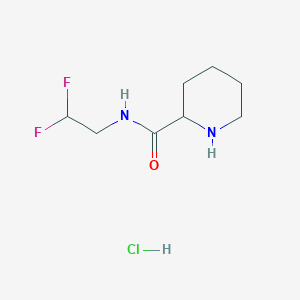![molecular formula C12H22N2O2 B13204353 2-[(4-Aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13204353.png)
2-[(4-Aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one is a compound that features a unique combination of a pyrrolidine ring and an aminocyclohexyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one typically involves the reaction of 4-aminocyclohexanol with pyrrolidine and an appropriate electrophile. The reaction conditions often include the use of a base to deprotonate the alcohol, facilitating the nucleophilic attack on the electrophile. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-[(4-Aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or aminocyclohexyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2-[(4-Aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-[(4-Aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 2-[(4-Aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one.
Aminocyclohexyl compounds: Other compounds containing the aminocyclohexyl group, such as 4-aminocyclohexanol, are also similar.
Uniqueness
The uniqueness of this compound lies in its combination of the pyrrolidine ring and aminocyclohexyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications and the potential for novel therapeutic and industrial uses.
属性
分子式 |
C12H22N2O2 |
|---|---|
分子量 |
226.32 g/mol |
IUPAC 名称 |
2-(4-aminocyclohexyl)oxy-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C12H22N2O2/c13-10-3-5-11(6-4-10)16-9-12(15)14-7-1-2-8-14/h10-11H,1-9,13H2 |
InChI 键 |
QVCINACMRQKDFC-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)COC2CCC(CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(Butan-2-yloxy)methyl]-2-methoxyaniline](/img/structure/B13204283.png)
![4-[(4,4-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13204284.png)


![3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine](/img/structure/B13204298.png)


![1,5-Dimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13204306.png)
![1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13204307.png)


![2-{2-[(1-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B13204332.png)
![Methyl 6-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13204343.png)
